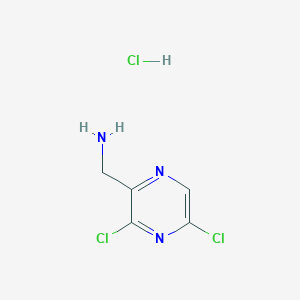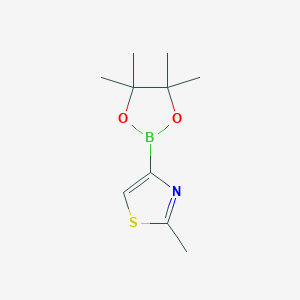
1-cyclopropyl-1H-indazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-cyclopropyl-1H-indazol-5-amine” is a compound that belongs to the class of indazole derivatives . It is a heterocyclic compound that contains a cyclopropyl group attached to the 1-position of an indazole ring . The indazole ring is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring .
Synthesis Analysis
The synthesis of indazole derivatives, including “1-cyclopropyl-1H-indazol-5-amine”, often involves transition metal-catalyzed reactions, reductive cyclization reactions, and the formation of C–N and N–N bonds . For instance, a Cu (OAc)2-catalyzed reaction has been described for the synthesis of 1H-indazoles .Molecular Structure Analysis
The molecular structure of “1-cyclopropyl-1H-indazol-5-amine” consists of a cyclopropyl group attached to the 1-position of an indazole ring . The indazole ring is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring .Chemical Reactions Analysis
Indazole derivatives, including “1-cyclopropyl-1H-indazol-5-amine”, can undergo various chemical reactions. These include transition metal-catalyzed reactions, reductive cyclization reactions, and the formation of C–N and N–N bonds .Safety and Hazards
The safety data sheet for a similar compound, “1-Methyl-1H-indazol-5-amine”, indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is advised to avoid breathing the dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .
Orientations Futures
The future directions for “1-cyclopropyl-1H-indazol-5-amine” and other indazole derivatives could involve further exploration of their broad range of biological activities and the development of new drugs . There is a great importance of heterocyclic ring-containing drugs in treating infectious diseases , and thus, these compounds could play a significant role in overcoming public health problems due to antimicrobial resistance .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-cyclopropyl-1H-indazol-5-amine involves the reaction of cyclopropyl hydrazine with 2-bromoacetophenone followed by cyclization of the resulting intermediate.", "Starting Materials": [ "Cyclopropyl hydrazine", "2-bromoacetophenone", "Sodium hydride", "Dimethylformamide (DMF)", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 2-bromoacetophenone (1.0 equiv) and sodium hydride (1.2 equiv) in dry DMF and stir for 30 minutes at room temperature.", "Step 2: Add cyclopropyl hydrazine (1.0 equiv) to the reaction mixture and stir for 24 hours at room temperature.", "Step 3: Quench the reaction with water and extract the product with ethyl acetate.", "Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure.", "Step 5: Purify the crude product by column chromatography using a mixture of ethyl acetate and hexanes as the eluent to obtain 1-cyclopropyl-1H-indazol-5-amine as a white solid." ] } | |
Numéro CAS |
939755-99-4 |
Nom du produit |
1-cyclopropyl-1H-indazol-5-amine |
Formule moléculaire |
C10H11N3 |
Poids moléculaire |
173.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




